6-chloro-4-(trifluoromethyl)pyridazin-3-ol
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Overview
Description
6-chloro-4-(trifluoromethyl)pyridazin-3-ol is an organic compound belonging to the pyridazine family. It is characterized by the presence of a chlorine atom at the 6th position, a trifluoromethyl group at the 4th position, and a hydroxyl group at the 3rd position on the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents followed by reduction and hydrolysis steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(trifluoromethyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridazinones, amines, and other functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-chloro-4-(trifluoromethyl)pyridazin-3-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-phenylpyridazin-4-ol
- 4-chloro-6-(trifluoromethyl)pyridazin-3-ol
- 6-chloro-4-(methyl)pyridazin-3-ol
Uniqueness
6-chloro-4-(trifluoromethyl)pyridazin-3-ol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-2(5(7,8)9)4(12)11-10-3/h1H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYYINLSOLYYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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